1-hydroxy-1H-Pyrazole-4-carboxylicacid
Description
Contextualization within Heterocyclic Chemistry and Pyrazole (B372694) Scaffolds
Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, forms the foundational context for understanding pyrazoles. Pyrazole itself is a five-membered aromatic ring containing two adjacent nitrogen atoms. This structural motif, known as a pyrazole scaffold, is considered a "privileged structure" in medicinal chemistry. This designation is due to its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.govijnrd.orgnih.govmdpi.com
The pyrazole nucleus is a key component in numerous FDA-approved drugs, demonstrating its therapeutic importance. The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired biological effects. The introduction of a hydroxyl group at the N1 position and a carboxylic acid at the C4 position, as in 1-hydroxy-1H-pyrazole-4-carboxylic acid, represents a specific substitution pattern within this vast chemical space. N-hydroxypyrazole derivatives, in a broader sense, have been investigated as bioisosteres for the distal carboxylate group of amino acids like aspartate, indicating their potential to interact with biological systems in a specific manner. nih.gov
Academic Significance of Substituted Pyrazole Carboxylic Acids in Chemical Research
Substituted pyrazole carboxylic acids are a class of compounds that have garnered considerable academic interest due to their wide spectrum of biological activities. Researchers have extensively explored these compounds for their potential as anti-inflammatory, antimicrobial, anticancer, and antifungal agents. nih.gov The carboxylic acid functional group, in particular, can act as a crucial pharmacophore, participating in hydrogen bonding and other interactions with biological macromolecules.
The synthesis of substituted pyrazole carboxylic acids has been a subject of extensive research, with various methodologies developed to construct the pyrazole ring and introduce the carboxylic acid moiety. These synthetic strategies often involve the condensation of hydrazines with β-dicarbonyl compounds or their equivalents, followed by functional group manipulations. The academic significance of this class of compounds lies not only in their potential therapeutic applications but also in the continuous development of novel synthetic routes that offer greater efficiency, regioselectivity, and substrate scope.
Structure
3D Structure
Properties
Molecular Formula |
C4H4N2O3 |
|---|---|
Molecular Weight |
128.09 g/mol |
IUPAC Name |
1-hydroxypyrazole-4-carboxylic acid |
InChI |
InChI=1S/C4H4N2O3/c7-4(8)3-1-5-6(9)2-3/h1-2,9H,(H,7,8) |
InChI Key |
PBIVJIWDWPXVDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1O)C(=O)O |
Origin of Product |
United States |
Chemical Transformations and Reaction Pathways of 1 Hydroxy 1h Pyrazole 4 Carboxylic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group at the C4 position of the pyrazole (B372694) ring is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives.
Derivatization to Esters, Amides, and Acid Chlorides
The carboxylic acid moiety of 1-hydroxy-1H-pyrazole-4-carboxylic acid can be readily converted into esters, amides, and acid chlorides, which are important intermediates for further synthetic transformations.
Esters: Esterification of pyrazole-4-carboxylic acids is a common transformation. Standard methods, such as the Fischer esterification involving reaction with an alcohol in the presence of an acid catalyst, can be employed. mdpi.com For instance, the synthesis of various 1H-pyrazole-4-carboxylic acid esters has been achieved through different catalytic methods, highlighting the accessibility of this class of compounds. nih.govmdpi.com While specific examples for the 1-hydroxy derivative are not extensively documented in readily available literature, the general principles of esterification are expected to apply. The reaction of the corresponding acid chloride with an alcohol also provides a route to the desired ester. umich.eduresearchgate.net
Amides: Amide derivatives are frequently synthesized due to their prevalence in biologically active molecules. The conversion of the carboxylic acid to an amide can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an amine. mdpi.com A one-pot synthesis of amides from carboxylic acids and amines using thionyl chloride has also been developed, which could be applicable to 1-hydroxy-1H-pyrazole-4-carboxylic acid. chemicalbook.com The synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides has been reported, demonstrating the feasibility of this transformation on the pyrazole scaffold. mdpi.com Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines, offering a greener alternative to traditional methods. beilstein-journals.org
Acid Chlorides: The preparation of the acid chloride is a crucial step for the synthesis of esters and amides. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govnih.govorientjchem.org For example, the reaction of pyrazole-3-carboxylic acid derivatives with thionyl chloride has been used to produce the corresponding acid chlorides. rrbdavc.org It is important to note that unexpected side reactions can occur. For instance, the reaction of 5-hydroxypyrazole-4-carboxylates with refluxing thionyl chloride has been reported to lead to dimerization, forming 4,4'-bipyrazolones, rather than the expected 5-chloropyrazole derivatives. alrasheedcol.edu.iqnih.gov
Table 1: Derivatization of the Carboxylic Acid Functionality
| Derivative | Reagents and Conditions | Reference(s) |
| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄) | mdpi.com |
| Acid Chloride, Alcohol, Base (e.g., Pyridine) | umich.eduresearchgate.net | |
| Amides | 1. Thionyl Chloride or Oxalyl Chloride2. Amine | mdpi.com |
| Amine, Thionyl Chloride (one-pot) | chemicalbook.com | |
| Amine, Boric Acid | beilstein-journals.org | |
| Acid Chlorides | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | nih.govnih.govorientjchem.org |
Oxidation and Reduction Pathways of the Carboxylic Acid Group
The pyrazole ring itself is generally resistant to oxidation. nih.gov However, side chains attached to the ring can be oxidized to carboxylic acids. acs.org While the direct oxidation of the carboxylic acid group at C4 is not a typical transformation, the reduction of this group is a viable pathway to introduce new functionality. The reduction of carboxylic acids to alcohols is a fundamental transformation in organic synthesis. Reagents such as lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. Although specific examples for 1-hydroxy-1H-pyrazole-4-carboxylic acid are not prevalent in the literature, the reduction of other pyrazole carboxylic acids to their corresponding hydroxymethylpyrazoles is a known transformation. This conversion opens up further possibilities for derivatization of the resulting alcohol.
Electrophilic Substitution on the Pyrazole Ring (e.g., at C4)
The pyrazole ring is an aromatic system, and its electron density distribution makes it susceptible to electrophilic substitution reactions. The C4 position of the pyrazole ring is the most electron-rich and, therefore, the preferred site for electrophilic attack. acs.orgacs.org This is a general trend observed in pyrazole chemistry. For instance, electrophilic substitution of hydrogen in 5-hydroxy-3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole occurs exclusively at the C4 atom. mdpi.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. While the presence of the N1-hydroxy group might influence the reactivity of the ring, the fundamental principle of electrophilic attack at C4 is expected to hold.
Nucleophilic Reactivity and Substitution Patterns
Nucleophilic substitution reactions on the pyrazole ring are less common than electrophilic substitutions due to the electron-rich nature of the aromatic ring. However, such reactions can occur, particularly when the ring is substituted with strong electron-withdrawing groups or when a good leaving group is present. For instance, nucleophilic substitution reactions have been studied in 4-halonitro-pyrazolecarboxylic acids. nih.gov The reaction of 1H-pyrazole-3-carboxylic acid derivatives with various nucleophiles has also been explored. umich.edu The N1-hydroxy group in 1-hydroxy-1H-pyrazole-4-carboxylic acid may also influence the susceptibility of the ring to nucleophilic attack.
Functionalization of the Pyrazole Nitrogen Atoms (N1 and N2)
The nitrogen atoms of the pyrazole ring can also be sites for functionalization. The N1-hydroxy group of the target molecule presents a unique handle for derivatization. While the N2 nitrogen is typically basic and can be protonated or alkylated, the N1-hydroxy group offers distinct reactive possibilities. acs.org The synthesis of 5-substituted 1-hydroxypyrazoles has been achieved through directed lithiation of 1-(benzyloxy)pyrazole, followed by reaction with an electrophile and subsequent deprotection. This methodology allows for the introduction of various substituents at the C5 position, guided by the N1-benzyloxy group. acs.org The N-hydroxy group itself can be a site for further reactions, although specific examples for 1-hydroxy-1H-pyrazole-4-carboxylic acid are limited in the reviewed literature.
Scaffold Modifications and Derivative Synthesis
The 1-hydroxy-1H-pyrazole-4-carboxylic acid scaffold is a valuable starting material for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. acs.orgchemicalbook.comnih.govencyclopedia.pub The combination of the reactive sites on the molecule allows for a multitude of modifications. For example, the synthesis of various pyrazole derivatives often involves the initial construction of the pyrazole ring followed by functional group interconversions. rrbdavc.org The carboxylic acid group can be used as a handle to attach various side chains, while the pyrazole ring can be further substituted to modulate the electronic and steric properties of the molecule. The synthesis of highly functionalized pyrazoles is an active area of research, with numerous methods being developed to access novel structures. alrasheedcol.edu.iq
Table 2: Summary of Chemical Transformations
| Section | Transformation Type | Key Reactive Site(s) | Common Reagents/Conditions | Products | Reference(s) |
| 3.1.1 | Carboxylic Acid Derivatization | -COOH | Alcohols/Acid, Amines, Thionyl Chloride | Esters, Amides, Acid Chlorides | mdpi.commdpi.comumich.eduresearchgate.netmdpi.comchemicalbook.combeilstein-journals.orgnih.govnih.govorientjchem.org |
| 3.1.2 | Oxidation/Reduction | -COOH | Reducing agents (e.g., LiAlH₄) | Alcohols | nih.govacs.org |
| 3.2 | Electrophilic Substitution | C4 of pyrazole ring | Halogens, Nitrating agents, Sulfonating agents | C4-substituted pyrazoles | acs.orgacs.orgmdpi.com |
| 3.3 | Nucleophilic Substitution | Pyrazole ring (with activating groups) | Nucleophiles | Substituted pyrazoles | umich.edunih.gov |
| 3.4 | N-Functionalization | N1-OH, N2 | Alkylating agents, Lithiating agents/Electrophiles | N-substituted pyrazoles | acs.orgacs.org |
| 3.5 | Scaffold Modification | Multiple sites | Various | Diverse pyrazole derivatives | rrbdavc.orgalrasheedcol.edu.iqacs.orgchemicalbook.comnih.govencyclopedia.pub |
Advanced Spectroscopic and Structural Characterization of 1 Hydroxy 1h Pyrazole 4 Carboxylic Acid and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H (proton) and ¹³C (carbon-13) NMR spectroscopies are fundamental for characterizing organic compounds. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each nucleus.
For 1-hydroxy-1H-pyrazole-4-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring protons, the hydroxyl proton, and the carboxylic acid proton. The pyrazole ring protons (at positions 3 and 5) would appear as singlets in the aromatic region (typically δ 7.0-8.5 ppm). The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a downfield chemical shift, often between δ 10.0 and 13.0 ppm. orgchemboulder.com The N-hydroxy proton's chemical shift can be variable and is also expected to be a broad singlet.
In the ¹³C NMR spectrum, distinct signals for each carbon atom in the molecule are anticipated. The carbonyl carbon of the carboxylic acid group is characteristically found far downfield (δ 160-180 ppm). The pyrazole ring carbons would have chemical shifts in the aromatic region (δ 100-150 ppm). The specific shifts are influenced by the electronic effects of the substituents—the hydroxyl group on the nitrogen and the carboxylic acid group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-hydroxy-1H-pyrazole-4-carboxylic Acid Note: These are estimated values based on typical chemical shift ranges for similar functional groups and related pyrazole structures. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H3 (pyrazole ring) | 7.5 - 8.5 | - |
| H5 (pyrazole ring) | 7.5 - 8.5 | - |
| COOH | 10.0 - 13.0 (broad) | - |
| N-OH | Variable (broad) | - |
| C3 (pyrazole ring) | - | 130 - 145 |
| C4 (pyrazole ring) | - | 100 - 115 |
| C5 (pyrazole ring) | - | 130 - 145 |
| COOH | - | 160 - 175 |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and confirming the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). For a derivative of 1-hydroxy-1H-pyrazole-4-carboxylic acid with substituents on the pyrazole ring, COSY would show cross-peaks between neighboring protons, helping to establish their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). This allows for the direct assignment of a proton's signal to its corresponding carbon atom. For the parent compound, HSQC would show correlations between the pyrazole H3/H5 protons and the C3/C5 carbons.
Table 2: Expected 2D NMR Correlations for 1-hydroxy-1H-pyrazole-4-carboxylic Acid
| Technique | Correlated Nuclei | Information Gained |
| COSY | ¹H – ¹H | Reveals proton-proton coupling networks (e.g., between adjacent protons on substituted derivatives). |
| HSQC | ¹H – ¹³C (one bond) | Connects protons directly to the carbons they are attached to (e.g., H3 to C3, H5 to C5). |
| HMBC | ¹H – ¹³C (multiple bonds) | Establishes connectivity across the molecule (e.g., H3 to C4, C5, and COOH; H5 to C3, C4, and COOH). |
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. For compounds like pyrazole-4-carboxylic acid, ssNMR is particularly useful for studying intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.
Studies on the related compound, 1H-pyrazole-4-carboxylic acid, have demonstrated the power of ssNMR. In the solid state, this molecule forms quasi-linear ribbons where molecules are linked by cyclic hydrogen bonds between the pyrazole and carboxylic acid groups. High-resolution solid-state ¹⁵N NMR has shown that this involves a dynamic process of very fast double proton transfers between interconverting O-H···N and O···H-N hydrogen bridges. While crystallography may indicate a disordered proton state, ssNMR can distinguish between static and dynamic disorder. At low temperatures, ssNMR studies on pyrazole-4-carboxylic acid have revealed a transition from proton disorder to an ordered state where protons are localized on specific nitrogen and oxygen atoms. researchgate.net
For 1-hydroxy-1H-pyrazole-4-carboxylic acid, ssNMR could similarly be employed to investigate the hydrogen-bonding network involving the carboxylic acid, the N-hydroxy group, and the pyrazole ring nitrogens, providing insight into its supramolecular structure and proton dynamics in the solid state.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups.
For 1-hydroxy-1H-pyrazole-4-carboxylic acid, several characteristic absorption bands are expected:
O-H Stretching (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. vscht.cz
O-H Stretching (N-Hydroxy): A sharper band may be observed around 3400-3200 cm⁻¹ corresponding to the N-OH group.
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
C=O Stretching (Carbonyl): A strong, sharp absorption band between 1760 and 1690 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid. libretexts.org Its exact position can be influenced by conjugation and hydrogen bonding.
C=N and C=C Stretching (Pyrazole Ring): The pyrazole ring will exhibit several stretching vibrations in the 1600-1400 cm⁻¹ region.
C-O Stretching and O-H Bending: Bands corresponding to the C-O stretch and O-H bend of the carboxylic acid are expected in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. libretexts.org
Table 3: Characteristic FT-IR Absorption Bands for 1-hydroxy-1H-pyrazole-4-carboxylic Acid Note: These are predicted ranges based on known functional group absorptions.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid (dimer) | 3300 - 2500 | Strong, Very Broad |
| O-H Stretch | N-Hydroxy | 3400 - 3200 | Medium, Broad |
| C-H Stretch | Pyrazole Ring | 3150 - 3050 | Medium |
| C=O Stretch | Carboxylic Acid | 1760 - 1690 | Strong |
| C=N / C=C Stretch | Pyrazole Ring | 1600 - 1400 | Medium to Strong |
| O-H Bend | Carboxylic Acid | 1440 - 1395 | Medium |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |
Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and non-polar bonds often show strong signals in Raman spectra.
For 1-hydroxy-1H-pyrazole-4-carboxylic acid, Raman spectroscopy would be particularly useful for observing the symmetric stretching vibrations of the pyrazole ring, which might be weak in the FT-IR spectrum. The C=C and C=N ring vibrations would give rise to characteristic bands. The carbonyl (C=O) stretch is also typically Raman active. This technique can provide complementary data to FT-IR for a more complete vibrational analysis and structural confirmation. chemicalbook.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the structure of 1-hydroxy-1H-pyrazole-4-carboxylic acid through fragmentation analysis. High-resolution mass spectrometry further provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments.
Fragmentation Pathways: The fragmentation of pyrazole derivatives under mass spectrometry is influenced by the nature and position of substituents on the pyrazole ring. For 1-hydroxy-1H-pyrazole-4-carboxylic acid, the fragmentation is expected to be directed by the N-hydroxy and carboxylic acid functionalities. Common fragmentation pathways for carboxylic acids involve the loss of water (H₂O), hydroxyl radical (•OH), and the carboxyl group (•COOH or CO₂).
In the case of pyrazole compounds, a characteristic fragmentation pattern involves the cleavage of the N-N bond and subsequent loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN). For N-hydroxypyrazole derivatives, rearrangements can also occur. The presence of the carboxylic acid group can lead to a prominent peak corresponding to the loss of CO₂, a common fragmentation for such compounds.
A plausible fragmentation pathway for 1-hydroxy-1H-pyrazole-4-carboxylic acid would involve initial decarboxylation, followed by cleavage of the pyrazole ring. Another potential pathway could be the initial loss of the hydroxyl group from the nitrogen atom.
Interactive Data Table: Predicted HRMS Fragmentation of 1-hydroxy-1H-pyrazole-4-carboxylic Acid
| Fragment Ion | Proposed Structure | Calculated m/z |
| [M+H]⁺ | C₄H₅N₂O₃⁺ | 129.0295 |
| [M-H₂O+H]⁺ | C₄H₃N₂O₂⁺ | 111.0189 |
| [M-CO₂+H]⁺ | C₃H₅N₂O⁺ | 85.0396 |
| [M-COOH+H]⁺ | C₃H₄N₂OH⁺ | 84.0324 |
X-ray Diffraction and Crystallography for Solid-State Structure Determination
X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. While the crystal structure of 1-hydroxy-1H-pyrazole-4-carboxylic acid has not been specifically reported, the crystal structure of the closely related pyrazole-4-carboxylic acid provides significant insights into the likely solid-state packing and hydrogen bonding motifs. acs.orgfu-berlin.denih.gov
Crystal Structure of Pyrazole-4-carboxylic Acid: At 150 K, pyrazole-4-carboxylic acid crystallizes in a structure where molecules form quasi-linear ribbons. acs.org These ribbons are held together by cyclic hydrogen bonds between the pyrazole and carboxylic acid groups. A notable feature is the disorder of the hydrogen-bonded protons, implying a dynamic equilibrium between O-H···N and O···H-N hydrogen bonds. acs.orgfu-berlin.denih.gov
The introduction of a hydroxyl group at the N1 position of the pyrazole ring in 1-hydroxy-1H-pyrazole-4-carboxylic acid would be expected to significantly influence the crystal packing. This additional functional group can participate in hydrogen bonding, potentially leading to a more complex three-dimensional network. The N-hydroxy group could act as both a hydrogen bond donor and acceptor, leading to different intermolecular interactions compared to the unsubstituted pyrazole-4-carboxylic acid.
Interactive Data Table: Crystallographic Data for Pyrazole-4-carboxylic Acid at 150 K acs.org
| Parameter | Value |
| Formula | C₄H₄N₂O₂ |
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| a (Å) | 6.8872(3) |
| b (Å) | 6.8872(3) |
| c (Å) | 19.3571(19) |
| V (ų) | 917.9(1) |
| Z | 8 |
| D_c (g cm⁻³) | 1.622 |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation. The pyrazole ring is an aromatic heterocycle, and its UV-Visible absorption spectrum is characterized by π → π* transitions.
The gas-phase UV absorption spectrum of pyrazole shows a strong absorption band between 200–240 nm, with a maximum at 203 nm. nih.govrsc.org This absorption is attributed to a π → π* electronic transition characteristic of aromatic compounds. nih.gov The introduction of substituents on the pyrazole ring can cause a shift in the absorption maximum (λ_max) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift), and can also affect the intensity of the absorption.
For 1-hydroxy-1H-pyrazole-4-carboxylic acid, the presence of the N-hydroxy and carboxylic acid groups is expected to influence the electronic transitions. The carboxylic acid group, being an electron-withdrawing group, can affect the energy of the molecular orbitals involved in the electronic transitions. The N-hydroxy group can also participate in conjugation and influence the absorption spectrum. Generally, carboxylic acids themselves have a weak n → π* transition around 200-210 nm. In the case of 1-hydroxy-1H-pyrazole-4-carboxylic acid, the spectrum would be a composite of the transitions originating from the pyrazole ring and the carboxylic acid group, likely resulting in a complex absorption profile with a λ_max shifted compared to unsubstituted pyrazole.
Interactive Data Table: Electronic Transitions and Expected λ_max
| Compound | Transition Type | Expected λ_max (nm) |
| Pyrazole | π → π | ~203 nih.govrsc.org |
| Carboxylic Acids | n → π | ~200-210 |
| 1-hydroxy-1H-pyrazole-4-carboxylic acid | π → π* and n → π* | Expected shift from pyrazole λ_max |
Computational and Theoretical Investigations of 1 Hydroxy 1h Pyrazole 4 Carboxylic Acid
Density Functional Theory (DFT) Studies
DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules.
Global and Local Chemical Reactivity Descriptors
While extensive research exists on various other pyrazole-carboxylic acid derivatives, the specific introduction of the N-hydroxy group makes 1-hydroxy-1H-pyrazole-4-carboxylic acid a unique subject for study. The findings from related but distinct molecules cannot be extrapolated to provide scientifically accurate data for the target compound. The scientific community awaits dedicated computational studies to elucidate the specific properties of 1-hydroxy-1H-pyrazole-4-carboxylic acid.
Ab Initio Calculations for Hydrogen Bonding and Proton Transfer Dynamics
Ab initio computational studies provide fundamental insights into the molecular structure, hydrogen bonding patterns, and dynamic processes of 1-hydroxy-1H-pyrazole-4-carboxylic acid and related compounds. These calculations, performed from first principles without empirical data, are crucial for understanding the interplay of forces that govern its solid-state architecture and potential for proton transfer.
Research on the closely related pyrazole-4-carboxylic acid has revealed that these molecules self-assemble into quasi-linear ribbons through cyclic hydrogen bonds connecting the pyrazole (B372694) and carboxylic acid groups. nih.gov High-level ab initio calculations have been employed to dissect the energetics and geometry of these interactions. Calculations performed on oligomers of pyrazole-4-carboxylic acid indicate a notable asymmetry in the hydrogen bonding. The O-H···N hydrogen bridge is calculated to be shorter by approximately 0.064 Å and less bent (around 171°) compared to the O···H-N hydrogen bridge (around 150°). nih.gov This asymmetry suggests that proton localization is energetically favored, leading to complex potential energy surfaces.
These computational models are essential for interpreting experimental data from techniques like solid-state NMR and X-ray crystallography, which have shown evidence of proton disorder within the hydrogen-bonded chains of pyrazole-4-carboxylic acid. nih.gov The theoretical calculations help to explain this phenomenon by predicting the potential for fast proton transfer along the hydrogen-bonded network. nih.gov The dynamics of this proton transfer are often assisted by low-frequency motions within the molecular chain, a process that can be modeled using ab initio molecular dynamics (AIMD). frontiersin.org Such studies differentiate between static structures and the dynamic reality of proton movement, which is fundamental to the compound's chemical behavior.
The strength of these interactions is dominated by electrostatics. Ab initio studies on similar hydrogen-bonded systems have demonstrated that the electrostatic component of the interaction energy is significantly greater—often by a factor of 10 to 15—than the dispersion energy component, highlighting the classic nature of the hydrogen bonding in these structures. frontiersin.org
| Parameter | Hydrogen Bridge Type | Calculated Value | Significance |
|---|---|---|---|
| Bond Length Difference | O-H···N vs. O···H-N | ~0.064 Å shorter for O-H···N | Indicates asymmetry and strength difference in the hydrogen bonds. |
| Bond Angle | O-H···N | ~171° | A more linear, and typically stronger, hydrogen bond. |
| Bond Angle | O···H-N | ~150° | A more bent interaction, suggesting weaker bonding. |
| Energy Contribution | Electrostatic vs. Dispersion | Electrostatic is 10-15x greater | Confirms the dominant electrostatic nature of the hydrogen bond. |
Theoretical Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)
Theoretical calculations are indispensable for predicting and interpreting the spectroscopic signatures of molecules like 1-hydroxy-1H-pyrazole-4-carboxylic acid. Methods such as Density Functional Theory (DFT) and ab initio calculations can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and IR intensities of the molecule and its hydrogen-bonded complexes. fu-berlin.de For pyrazole derivatives containing carboxylic acid and amide functionalities, DFT calculations can identify characteristic vibrational modes. For instance, in related pyrazole-carboxamides, asymmetric and symmetric stretching vibrations for specific functional groups, like sulfonamides, have been precisely calculated and observed in the ranges of 1397–1320 cm⁻¹ and 1167–1144 cm⁻¹, respectively. nih.gov Similarly, the positions of carbonyl (C=O) and imine (C=N) stretches in the pyrazole ring system are predicted to appear in the 1700-1500 cm⁻¹ region. alrasheedcol.edu.iq These predictions are vital for assigning peaks in experimental spectra to specific molecular motions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT or ab initio approaches, is a powerful tool for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net For pyrazole derivatives, theoretical calculations can predict the chemical shifts of protons involved in hydrogen bonding, such as the N-H and O-H protons, which are highly sensitive to their electronic environment. In pyrazole-carboxamides, the CONH proton has been identified in the δ = 10.76–10.94 ppm range. nih.gov For the carbon skeleton, theoretical predictions can distinguish between the carbonyl carbons of the carboxylic acid and any amide groups (δ ≈ 160–190 ppm) and the aromatic carbons of the pyrazole ring. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. These calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths, providing insight into the electronic structure and conjugation within the molecule.
| Spectroscopy Type | Functional Group/Proton | Predicted Range | Notes |
|---|---|---|---|
| FT-IR | O-H Stretch (Carboxylic Acid) | ~3450 cm⁻¹ | Broad peak characteristic of hydrogen-bonded OH. |
| FT-IR | C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ | Strong absorption peak. |
| FT-IR | C=N Stretch (Pyrazole Ring) | ~1600 cm⁻¹ | Characteristic ring vibration. |
| ¹H-NMR | O-H Proton (Carboxylic Acid) | δ 12.0-13.0 ppm | Chemical shift is highly dependent on solvent and concentration. |
| ¹H-NMR | N-H Proton (Pyrazole Ring) | δ 10.0-11.0 ppm | Broad signal, influenced by hydrogen bonding. |
| ¹³C-NMR | C=O Carbon (Carboxylic Acid) | δ 160-170 ppm | Typical range for carboxylic acid carbons. |
| ¹³C-NMR | C=O Carbon (Amide, if present) | δ 159-192 ppm | Range observed in related pyrazole-carboxamides. |
Molecular Docking and Interaction Analysis (purely computational interaction studies with theoretical targets, without biological claims)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-hydroxy-1H-pyrazole-4-carboxylic acid and its derivatives, docking studies are performed to explore potential interactions with macromolecular targets in a purely theoretical framework, without making any claims of biological activity. These in silico studies provide insights into binding modes and intermolecular forces that could guide further research.
The process involves using specialized software, such as AutoDock, GOLD, or Glide, to place the ligand (the pyrazole derivative) into the binding site of a theoretical protein target. alrasheedcol.edu.iqnih.govresearchgate.net The three-dimensional structures of these targets are often obtained from public repositories like the Protein Data Bank (PDB). ijpbs.com The software then calculates the most likely binding poses and estimates the strength of the interaction, typically reported as a binding energy (in kJ/mol or kcal/mol). nih.gov
Computational studies on a wide range of pyrazole derivatives have shown that the pyrazole core is an effective scaffold for interacting with various theoretical targets. The analysis of docked poses reveals the specific intermolecular interactions responsible for stabilizing the ligand-protein complex. These interactions commonly include:
Hydrogen Bonds: The N-H and O-H groups of the pyrazole and carboxylic acid moieties are prime candidates for forming hydrogen bonds with amino acid residues like glutamate, aspartate, and serine in a target's active site.
Pi-stacking: The aromatic pyrazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
For example, docking studies of pyrazole derivatives against targets like cyclooxygenase-2 (COX-2) have shown the importance of the pyrazole ring in forming key interactions within the enzyme's active site. researchgate.net Similarly, studies with targets such as protein kinases and carbonic anhydrases have demonstrated that pyrazole-based compounds can fit deeply within binding pockets, forming multiple hydrogen bonds and other favorable contacts. nih.govnih.gov The results are often quantified by metrics like binding energy, ligand efficiency, and inhibition constant (Ki), which provide a theoretical estimation of binding affinity. nih.govnih.gov
| Derivative Class | Theoretical Target | Docking Software | Key Theoretical Interactions | Reported Binding Energy (Example) |
|---|---|---|---|---|
| 1H-pyrazole derivatives | VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | AutoDock | Hydrogen bonds, van der Waals forces | -10.09 kJ/mol |
| 1H-pyrazole derivatives | CDK2 (Cyclin-Dependent Kinase 2) | AutoDock | Hydrogen bonds with key amino acid residues | -10.35 kJ/mol |
| 4,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivatives | COX-2 (Cyclooxygenase-2) | Glide (Schrodinger) | Interactions involving the pyrazole ring | Not specified |
Applications of 1 Hydroxy 1h Pyrazole 4 Carboxylic Acid in Advanced Organic Synthesis
Role as a Key Building Block for Complex Heterocyclic Systems
The structure of 1-hydroxy-1H-pyrazole-4-carboxylic acid is ideally suited for its role as a precursor in the synthesis of complex, often fused, heterocyclic systems. The pyrazole (B372694) ring itself is a stable aromatic core, while the carboxylic acid and N-hydroxy groups serve as reactive handles for cyclization and condensation reactions.
Researchers have extensively used pyrazole derivatives as foundational units to build fused ring systems such as pyrazolo[3,4-d]pyrimidines, pyrazolo[4,3-c]quinolines, and chromeno[2,3-b]pyrazolo[4,3-e]pyridines. semanticscholar.orgics-ir.org The synthetic strategy often involves the transformation of the carboxylic acid group at the C4 position into other functional groups like amides, esters, or nitriles, which can then participate in intramolecular cyclization reactions. For instance, the condensation of a 5-amino-pyrazole-4-carbonitrile derivative, which can be derived from the corresponding carboxylic acid, with various reagents can lead to the formation of diverse fused pyrimidine (B1678525) rings. ics-ir.org
The N-hydroxy group adds another layer of synthetic utility, potentially directing reactions or participating in cyclizations to form novel N-O bridged heterocyclic structures. The versatility of the pyrazole scaffold allows it to be incorporated into polycyclic aromatic systems, leading to compounds with unique three-dimensional shapes and electronic properties. semanticscholar.orgnih.gov
| Parent Scaffold | Derived Heterocyclic System | Key Synthetic Transformation | Reference |
|---|---|---|---|
| Pyrazole-4-carbonitrile | Pyrazolo[3,4-d]pyrimidine | Cyclocondensation with formamide (B127407) or urea | ics-ir.org |
| Pyrazole-4-carbaldehyde | Pyrazolo[4,3-c]quinoline | Friedländer annulation with a substituted aniline (B41778) | semanticscholar.org |
| 5-Aminopyrazole | Chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one | Tandem reaction with 3-formylchromone | nih.gov |
| Pyrazole-4-carboxylic acid | Pyrazolo-fused Pyridones/Pyranones | Enantioselective [3+3]-Michael addition-cyclisation | researchgate.net |
Scaffold for the Construction of Diversified Chemical Libraries
In modern drug discovery and materials science, the ability to rapidly generate a large number of structurally related compounds—a chemical library—is paramount for screening and identifying molecules with desired properties. nih.govnih.gov 1-hydroxy-1H-pyrazole-4-carboxylic acid serves as an excellent central scaffold for creating such diversified libraries. dntb.gov.uaresearchgate.net
The synthetic accessibility and the presence of distinct functional groups allow for a combinatorial approach. The carboxylic acid function is a key diversification point. It can be readily converted into a wide range of amides, esters, or other derivatives by reacting it with a library of amines or alcohols. This process, often automated, can generate thousands of unique compounds from a single starting scaffold. nih.gov
Furthermore, the pyrazole ring itself can be substituted at its available carbon positions, adding another dimension of diversity. This "diversity-oriented synthesis" (DOS) approach allows chemists to explore a vast chemical space around the core 1-hydroxy-pyrazole structure, which is crucial for identifying hits in high-throughput screening campaigns. nih.gov The pyrazole nucleus is a common feature in many biologically active compounds, making libraries based on this scaffold particularly valuable for pharmaceutical and agrochemical research. dntb.gov.uanih.gov
| Diversification Point on Scaffold | Chemical Reaction | Resulting Functional Group | Purpose of Diversification |
|---|---|---|---|
| 4-Carboxylic Acid (-COOH) | Amide Coupling | Amides (-CONHR) | Introduce a wide variety of R-groups from a library of amines. |
| 4-Carboxylic Acid (-COOH) | Esterification | Esters (-COOR) | Modify solubility and cell permeability using a library of alcohols. |
| 1-Hydroxy (-OH) | Alkylation/Acylation | Ethers (-OR) / Esters (-OCOR) | Explore the impact of N-substitution on scaffold properties. |
| Pyrazole Ring (C3/C5 positions) | Halogenation followed by Cross-Coupling | Aryl, Alkyl, etc. | Introduce steric and electronic diversity directly onto the core ring. |
Strategies for Medicinal Chemistry Lead Compound Development
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This means it is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a recurring motif in a large number of approved drugs. nih.govnih.gov 1-hydroxy-1H-pyrazole-4-carboxylic acid embodies this potential, offering a robust and versatile starting point for the development of new lead compounds.
One key strategy is scaffold hopping , where a known active core from an existing drug or lead compound is replaced with a bioisosteric equivalent like the pyrazole ring. rsc.orgnih.gov This can lead to new chemical entities with improved properties, such as better metabolic stability, reduced toxicity, or novel intellectual property. rsc.orgdundee.ac.uk The pyrazole core of 1-hydroxy-1H-pyrazole-4-carboxylic acid can mimic other five-membered heterocycles or even phenyl rings, while its substituents provide the necessary vectors to maintain key pharmacophoric interactions. nih.gov
The functional groups of the molecule are critical for lead optimization.
The carboxylic acid is a versatile handle. It can act as a hydrogen bond donor and acceptor, or it can be converted to esters or amides to modulate properties like lipophilicity and cell membrane permeability. nih.gov
The N-hydroxy group can influence the electronic character of the ring and provide an additional site for hydrogen bonding interactions within a target protein's active site.
The pyrazole core is metabolically stable and provides a rigid framework to hold the interacting functional groups in a precise spatial orientation for optimal binding. nih.gov
By systematically modifying these features, medicinal chemists can fine-tune the molecule's properties to transform an initial "hit" into a viable drug candidate. researchgate.netmdpi.com
Utility in the Synthesis of Agrochemical Intermediates
The pyrazole carboxamide functional group is a cornerstone of modern agrochemical design, particularly in the development of fungicides and insecticides. mdpi.comd-nb.info Many of these commercial products are derivatives of pyrazole-4-carboxylic acids. researchgate.netscielo.br Therefore, 1-hydroxy-1H-pyrazole-4-carboxylic acid is a valuable intermediate for the synthesis of new agrochemical agents.
The primary synthetic route involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which is then reacted with a substituted aniline or another amine to form the final pyrazole carboxamide product. mdpi.comscielo.br The specific substituents on both the pyrazole ring and the amine portion are systematically varied to optimize the compound's efficacy against specific pests or pathogens and to ensure safety for non-target organisms and the environment.
For example, a significant class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs) often incorporates a pyrazole carboxamide core. mdpi.com The development of new SDHIs relies on the availability of diverse pyrazole carboxylic acid building blocks to create novel structures that can overcome resistance developed by target fungi. The 1-hydroxy-1H-pyrazole-4-carboxylic acid scaffold offers a unique starting point for creating such next-generation agrochemicals. nih.govdundee.ac.uk
| Agrochemical Class | Key Structural Motif | Role of Pyrazole-4-Carboxylic Acid | Reference |
|---|---|---|---|
| Fungicides (SDHIs) | N-Aryl Pyrazole Carboxamide | Core building block providing the pyrazole carboxamide moiety. | mdpi.com |
| Insecticides/Acaricides | Pyrazole-5-carboxamide | Serves as a precursor to the isomeric pyrazole-5-carboxylic acid used in some insecticides. | d-nb.info |
| Herbicides | Substituted Pyrazoles | The pyrazole ring is a common feature in various herbicide classes. | researchgate.net |
Future Research Directions and Emerging Trends in 1 Hydroxy 1h Pyrazole 4 Carboxylic Acid Chemistry
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. nih.gov For 1-hydroxy-1H-pyrazole-4-carboxylic acid, future research will likely focus on developing synthetic methodologies that are both environmentally benign and efficient in their use of resources.
Key Research Thrusts:
Catalytic Approaches: A shift from stoichiometric reagents to catalytic systems is anticipated. This includes the use of transition metal catalysts or organocatalysts to facilitate the cyclization and functionalization steps in the synthesis of the pyrazole (B372694) core. nih.gov
Renewable Starting Materials: Investigating the use of bio-based feedstocks as starting materials for the synthesis of 1-hydroxy-1H-pyrazole-4-carboxylic acid would be a significant step towards sustainability. rsc.org
Solvent Minimization and Alternative Solvents: The development of solvent-free reaction conditions or the use of greener solvents such as water, supercritical fluids, or ionic liquids will be a key area of exploration. researchgate.net
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis can lead to shorter reaction times and reduced energy consumption. researchgate.net
Atom Economy:
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comprimescholars.com Future synthetic strategies for 1-hydroxy-1H-pyrazole-4-carboxylic acid will aim for higher atom economy by designing reactions where the majority of the atoms from the reactants are incorporated into the final product, minimizing waste generation. researchgate.net Addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions. nih.gov
Table 1: Comparison of Synthetic Methodologies for Pyrazole Synthesis
| Methodology | Key Features | Potential Advantages for 1-hydroxy-1H-pyrazole-4-carboxylic acid synthesis |
| Conventional Heating | Use of traditional heating methods (e.g., oil bath). | Well-established and widely used. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. researchgate.net | Faster reaction rates, higher yields, and improved purity. researchgate.net |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction. | Enhanced reaction rates and yields, especially in heterogeneous systems. |
| Catalytic Synthesis | Use of catalysts (e.g., metal, organocatalysts) to facilitate the reaction. nih.gov | Higher efficiency, selectivity, and milder reaction conditions. |
Advanced Mechanistic Investigations of Reaction Pathways
A thorough understanding of the reaction mechanisms involved in the synthesis of 1-hydroxy-1H-pyrazole-4-carboxylic acid is crucial for optimizing reaction conditions and improving yields and selectivity. Future research will likely employ a combination of experimental and computational techniques to elucidate these pathways.
Areas of Focus:
In-situ Spectroscopic Studies: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information about the formation of intermediates and the progress of the reaction.
Kinetic Studies: Detailed kinetic analysis can help in determining the rate-determining steps and understanding the influence of various reaction parameters. researchgate.net
Isotope Labeling Studies: The use of isotopically labeled starting materials can provide valuable insights into bond-forming and bond-breaking processes.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. nih.gov
A deeper understanding of the reaction mechanism can lead to the rational design of more efficient and selective synthetic routes. nih.gov
Integration of Machine Learning and AI in Synthetic Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. chemrxiv.org For 1-hydroxy-1H-pyrazole-4-carboxylic acid, these computational tools can be employed in various aspects of its chemistry.
Potential Applications:
Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to 1-hydroxy-1H-pyrazole-4-carboxylic acid and its derivatives.
Reaction Optimization: ML models can be trained on experimental data to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) for maximizing yield and minimizing byproducts.
Property Prediction: ML algorithms can predict the physicochemical and biological properties of novel derivatives of 1-hydroxy-1H-pyrazole-4-carboxylic acid, thereby guiding the design of molecules with desired characteristics. researchgate.netmdpi.com
Accelerated Discovery: The use of AI can significantly accelerate the discovery of new synthetic methodologies and novel derivatives by rapidly screening large virtual libraries of compounds and reactions.
The synergy between AI and experimental chemistry holds immense potential for the rapid and efficient exploration of the chemical space around 1-hydroxy-1H-pyrazole-4-carboxylic acid.
Exploration of Novel Derivatives with Tailored Physicochemical Attributes for Synthetic Applications
The functionalization of the 1-hydroxy-1H-pyrazole-4-carboxylic acid scaffold can lead to a diverse range of derivatives with unique physicochemical properties. Future research will focus on the synthesis of novel derivatives and the systematic investigation of their properties for various synthetic applications.
Key Research Directions:
Systematic Functionalization: The introduction of various substituents at different positions of the pyrazole ring and the carboxylic acid group will be explored to modulate properties such as solubility, electronic properties, and reactivity.
Structure-Property Relationship Studies: A systematic study of the relationship between the molecular structure of the derivatives and their physicochemical properties will be crucial for the rational design of molecules with specific attributes.
Applications in Materials Science: Derivatives with specific electronic and photophysical properties could find applications in the development of novel organic materials, such as organic light-emitting diodes (OLEDs) or sensors.
Catalyst and Ligand Design: The carboxylic acid and pyrazole nitrogen atoms provide potential coordination sites for metal ions, making these derivatives interesting candidates for the development of new catalysts and ligands for organic synthesis.
Table 2: Potential Physicochemical Properties to be Tailored in 1-hydroxy-1H-pyrazole-4-carboxylic Acid Derivatives
| Property | Potential Application |
| Solubility | Improved processability in different solvent systems. |
| Acidity (pKa) | Modulation of reactivity and catalytic activity. |
| Electronic Properties (HOMO/LUMO levels) | Tuning of optical and electronic properties for materials science applications. |
| Lipophilicity (logP) | Influencing interactions in biological and environmental systems. |
| Thermal Stability | Suitability for high-temperature applications. |
Synergistic Experimental and Computational Approaches for Deeper Understanding of 1-hydroxy-1H-Pyrazole-4-carboxylic Acid
The combination of experimental and computational methods provides a powerful approach for gaining a comprehensive understanding of the chemistry of 1-hydroxy-1H-pyrazole-4-carboxylic acid. nih.gov This synergistic approach can provide insights that are not achievable through either method alone.
Integrated Approaches:
Validation of Computational Models: Experimental data can be used to validate and refine computational models, thereby improving their predictive accuracy. researchgate.net
Guidance for Experimental Design: Computational predictions can guide the design of experiments, saving time and resources by focusing on the most promising candidates and conditions.
Interpretation of Experimental Results: Computational studies can help in the interpretation of complex experimental data, such as spectroscopic and mechanistic data. mdpi.comresearchgate.net
By closely integrating experimental and computational workflows, researchers can accelerate the pace of discovery and innovation in the field of 1-hydroxy-1H-pyrazole-4-carboxylic acid chemistry.
Q & A
Basic: What are the established synthetic routes for 1-hydroxy-1H-pyrazole-4-carboxylic acid, and what experimental parameters influence yield?
Answer:
The synthesis of pyrazole-4-carboxylic acid derivatives typically involves cyclization or functionalization of pre-existing pyrazole cores. For example:
- Allylation and carboxylation : As demonstrated in 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid synthesis, allylation of the pyrazole ring followed by carboxylation under reflux conditions in ethanol can introduce substituents .
- Substituent introduction : Cyclohexyl or aryl groups are added via coupling reactions using DCM/DMF solvents and reagents like Oxyma, which stabilize intermediates .
- Optimization parameters : Reaction temperature (reflux vs. room temperature), solvent polarity, and catalyst choice (e.g., coupling reagents for amide bonds) critically affect yield. Purification often involves recrystallization exploiting hydrogen-bond networks in the crystal lattice .
Basic: How is structural characterization of 1-hydroxy-1H-pyrazole-4-carboxylic acid performed, and what tools validate its purity?
Answer:
- X-ray crystallography : The gold standard for confirming molecular geometry. SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles with <0.01 Å precision .
- Spectroscopy :
- NMR : H and C NMR identify substituent positions (e.g., hydroxy group at N1, carboxylic acid at C4).
- FTIR : Carboxylic acid O-H stretches (~2500–3000 cm) and pyrazole ring vibrations (~1500 cm) confirm functional groups.
- Purity validation : HPLC with UV detection (λ = 210–254 nm) monitors impurities, while elemental analysis ensures stoichiometric consistency .
Advanced: How can reaction conditions be optimized to enhance regioselectivity in pyrazole-4-carboxylic acid derivatives?
Answer:
Regioselectivity challenges arise during substituent introduction (e.g., hydroxy vs. methyl groups). Strategies include:
- Temperature control : Lower temperatures favor kinetic products (e.g., 1-hydroxy over 1-methyl derivatives).
- Catalytic systems : Pd-mediated cross-coupling or enzyme-catalyzed reactions improve selectivity for C4 carboxylation .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for carboxylation at C4 over N1 .
Advanced: How should researchers resolve contradictions in reported bioactivity data for pyrazole-4-carboxylic acid derivatives?
Answer:
Discrepancies in bioactivity (e.g., antibacterial potency) may stem from:
- Structural variability : Minor substituent changes (e.g., 3-difluoromethyl vs. 3-methyl groups) drastically alter interactions with bacterial targets .
- Assay conditions : Differences in bacterial strains, inoculum size, or pH affect MIC values. Standardize protocols using CLSI guidelines.
- Data normalization : Express activity relative to positive controls (e.g., ciprofloxacin) and account for solvent effects (DMSO can inhibit growth) .
Advanced: What computational methods predict the bioactivity and binding modes of pyrazole-4-carboxylic acid derivatives?
Answer:
- Molecular docking (AutoDock, Schrödinger) : Models interactions with target proteins (e.g., bacterial DNA gyrase). Use PyMOL for visualization .
- QSAR studies : Correlate electronic descriptors (HOMO/LUMO energies) with antibacterial activity. DFT calculations (Gaussian 09) optimize molecular geometries .
- MD simulations : GROMACS assesses binding stability over time (≥50 ns trajectories) .
Advanced: What strategies improve crystallization of pyrazole-4-carboxylic acid derivatives for structural studies?
Answer:
- Solvent selection : Use ethanol/water mixtures to exploit hydrogen-bond donors (carboxylic acid and hydroxy groups) .
- Slow evaporation : Controls nucleation, yielding larger crystals. For hygroscopic compounds, employ oil diffusion methods.
- Additives : Small amines (e.g., triethylamine) deprotonate carboxylic acids, enhancing crystal lattice stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
